2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S3/c1-14-6-2-3-7-15(14)28-18(12-27-16-8-4-5-9-17(16)33-22(27)30)25-26-21(28)32-13-19(29)24-20-23-10-11-31-20/h2-11H,12-13H2,1H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQALZXQYNHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as benzothiazole, triazole, and acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.6 g/mol. Its structure features a thioether linkage and an acetamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃N₅O₂S₂ |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 847401-18-7 |
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that derivatives of benzothiazole and triazole possess significant anti-inflammatory properties. For instance, compounds similar to this one have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo. In a study comparing various thiazole derivatives, the compound demonstrated a notable reduction in inflammation markers when tested in animal models .
2. Analgesic Effects
The analgesic potential of this compound was assessed through various pharmacological tests, including the writhing test and hot plate test in rodents. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its efficacy as an analgesic agent .
3. Antimicrobial Activity
Preliminary studies have also suggested that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness was evaluated using standard antimicrobial susceptibility tests, revealing promising activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the biological significance of compounds related to this structure:
Case Study 1: Anti-inflammatory Evaluation
A study conducted on related thiazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The tested compounds showed IC50 values indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Analgesic Assessment
In another study focusing on pain relief mechanisms, the compound was tested against acute pain models in rats. The results indicated a dose-dependent response in pain relief, with higher doses leading to more significant analgesic effects .
The biological activities of this compound can be attributed to its structural components:
- Thiazole and Triazole Moieties : These heterocyclic structures are known for their ability to interact with various biological targets, influencing pathways involved in inflammation and pain.
- Thioether Linkage : This functional group may enhance the lipophilicity of the compound, facilitating better absorption and bioavailability.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of thiazole and triazole moieties is associated with significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal pathogens : Candida albicans, Aspergillus niger
In one study, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from to , indicating potent antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in both in vitro and in vivo models. Notably, thiazole derivatives have been linked to reduced inflammation in models of arthritis and colitis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-Withdrawing Groups : The presence of groups such as trifluoromethyl enhances lipophilicity and bioavailability.
- Substituents on Thiazole Ring : Variations on the thiazole ring significantly affect antimicrobial and anti-inflammatory activities.
Case Studies
Several studies have highlighted the efficacy of compounds related to this target compound:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Th17 cell differentiation, showing promising results in mouse models of autoimmune diseases.
- Triazole Compounds : Research focusing on triazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Diversity: The target compound’s benzo[d]thiazol-2-one moiety differentiates it from triazinoquinazoline-based analogs (e.g., 4.8, 4.10), which exhibit antitumor activity . Substituents like o-tolyl (target) vs.
Synthetic Efficiency: Yields for triazinoquinazoline-thiadiazole hybrids (56.6–89.4%) are comparable to benzodiazole-triazole-thiazole derivatives (74.4% for 9c) . The target compound’s synthesis may require optimization due to its complex heterocyclic assembly.
Benzodiazole-triazole-thiazole analogs (e.g., 9c) demonstrate strong docking poses in enzymatic studies, suggesting similar mechanisms . The thiazol-2-yl acetamide group in the target compound is structurally analogous to nitazoxanide derivatives (e.g., ), which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
Physicochemical Properties :
- Melting points for related compounds (262–270°C) suggest high thermal stability, likely due to rigid heterocyclic frameworks and hydrogen-bonding interactions.
- The thiophene and dimethoxyphenyl groups in 586989-80-2 may enhance solubility compared to the target’s o-tolyl group.
Research Implications
- Antitumor Potential: The target compound’s hybrid structure positions it as a candidate for kinase or protease inhibition, similar to triazinoquinazoline derivatives .
- Synthetic Challenges : Multi-step synthesis involving thioacetamide bridges and triazole functionalization requires careful optimization to improve yields .
- Structure-Activity Relationships (SAR) : Comparative studies suggest that electron-withdrawing groups (e.g., bromophenyl in 9c) enhance binding affinity, while alkyl chains (e.g., isobutyl in 4.10) modulate pharmacokinetics .
Q & A
Q. What are the standard synthetic protocols for preparing 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the triazole-thioether core via nucleophilic substitution between a benzothiazolone derivative and a thiol-containing triazole intermediate. (ii) Coupling with thiazol-2-ylamine via acetamide linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key parameters include temperature (60–80°C for cyclization steps), solvent choice (DMF or THF for polar aprotic conditions), and catalysts (e.g., triethylamine for deprotonation). HPLC monitoring is recommended to track intermediates .
- Optimization : Adjust pH (6.5–7.5) during thioether formation to minimize hydrolysis. Use column chromatography or recrystallization (ethanol/water mixtures) for purification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) from benzothiazolone and o-tolyl groups, and acetamide NH (δ 10.2–10.8 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether (C-S at ~680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
- XRD : Optional for crystalline derivatives to resolve stereochemistry .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Monitor degradation products (e.g., hydrolyzed acetamide or oxidized thioether). Store in amber vials at –20°C under argon to prevent photolytic and oxidative degradation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data across studies?
- Approach : (i) Standardize bioassays (e.g., use identical cell lines like MCF-7 for cancer studies). (ii) Validate purity (>95% by HPLC) to exclude batch-dependent impurities. (iii) Perform dose-response curves (IC50) in triplicate to ensure reproducibility. Conflicting cytotoxicity data may arise from variations in cell permeability or metabolic activation; use isotopic labeling (e.g., 14C-acetamide) to track cellular uptake .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methods :
- Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina. Prioritize binding poses with ΔG < –8 kcal/mol.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR : Correlate substituent electronegativity (e.g., o-tolyl vs. p-methoxyphenyl) with activity to guide structural optimization .
Q. What experimental designs are effective for optimizing the compound’s selectivity toward cancer cells over normal cells?
- Design : (i) In vitro : Compare IC50 in cancer (e.g., MDA-MB-231) vs. non-cancerous (e.g., HEK293) lines. Use flow cytometry to assess apoptosis (Annexin V/PI staining). (ii) In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to evaluate tumor suppression vs. organ toxicity (liver/kidney histopathology). (iii) Off-target profiling : Kinase inhibition panels (Eurofins) to identify unintended targets .
Q. How can researchers address challenges in quantifying metabolic degradation pathways?
- Methodology : (i) In vitro metabolism : Incubate with liver microsomes (human or murine) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at benzothiazolone). (ii) Isotope Tracing : Synthesize deuterated analogs (e.g., CD3-o-tolyl) to track metabolic sites via MS/MS fragmentation .
Q. What are the best practices for modifying the compound to enhance blood-brain barrier (BBB) penetration in neurodegenerative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
